molecular formula C22H22N6O3S B6532257 4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1019098-69-1

4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No. B6532257
M. Wt: 450.5 g/mol
InChI Key: BSRYSHZAZJNFOO-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H22N6O3S and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is 450.14740976 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-methoxy-2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.

Starting Materials
4-methoxy-2,5-dimethylbenzenesulfonyl chloride, 4-aminophenyl-6-(1H-pyrazol-1-yl)pyridazine, 4-nitrophenylhydrazine, sodium methoxide, sodium borohydride, sodium hydroxide, acetic acid, ethanol, wate

Reaction
Step 1: Synthesis of 4-nitrophenylhydrazine by reacting 4-nitroaniline with hydrazine hydrate in ethanol., Step 2: Reduction of 4-nitrophenylhydrazine to 4-aminophenylhydrazine using sodium borohydride in acetic acid., Step 3: Synthesis of 4-aminophenyl-6-(1H-pyrazol-1-yl)pyridazine by reacting 4-aminophenylhydrazine with 6-(1H-pyrazol-1-yl)pyridazine in ethanol., Step 4: Synthesis of 4-methoxy-2,5-dimethyl-N-(4-aminophenyl)benzenesulfonamide by reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-aminophenylhydrazine in the presence of sodium hydroxide., Step 5: Synthesis of the final product by coupling 4-methoxy-2,5-dimethyl-N-(4-aminophenyl)benzenesulfonamide with 4-aminophenyl-6-(1H-pyrazol-1-yl)pyridazine in the presence of sodium methoxide in methanol.

properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-15-14-20(16(2)13-19(15)31-3)32(29,30)27-18-7-5-17(6-8-18)24-21-9-10-22(26-25-21)28-12-4-11-23-28/h4-14,27H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRYSHZAZJNFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

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